molecular formula C12H9Cl2N B195790 2,6-Dichlorodiphenylamine CAS No. 15307-93-4

2,6-Dichlorodiphenylamine

Cat. No.: B195790
CAS No.: 15307-93-4
M. Wt: 238.11 g/mol
InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
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Description

2,6-Dichlorodiphenylamine is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorodiphenylamine typically involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent. The reaction is carried out at temperatures ranging from 25°C to 60°C, followed by heating to 88-90°C for several hours . Another method involves the use of 2,6-dichlorophenol and aniline in the presence of a phase transfer catalyst like tetradecyl trimethyl ammonium bromide .

Industrial Production Methods: Industrial production methods often involve the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the rearrangement reactions. The process is optimized for high yield and low environmental impact, with reaction conditions carefully controlled to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorodiphenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

    Diclofenac: A well-known nonsteroidal anti-inflammatory drug with similar COX inhibitory properties.

    2,6-Dichloroaniline: Another chlorinated derivative of aniline with different chemical properties and applications.

Uniqueness: 2,6-Dichlorodiphenylamine is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. Its ability to act as both an anti-inflammatory agent and an anti-Candida albicans compound sets it apart from other similar compounds .

Properties

IUPAC Name

2,6-dichloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165213
Record name 2,6-Dichloro-N-phenylaniline
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Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15307-93-4
Record name 2,6-Dichloro-N-phenylbenzenamine
Source CAS Common Chemistry
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Record name 2,6-Dichloro-N-phenylaniline
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Record name 2,6-Dichloro-N-phenylaniline
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Record name 2,6-dichloro-N-phenylaniline
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Record name 2,6-DICHLORO-N-PHENYLANILINE
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Synthesis routes and methods I

Procedure details

A 1 l glass reactor was charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine obtained in Example 1 and 500 g of chlorobenzene, and the mixture was heated in an oil bath with stirring. While keeping the reaction temperature at 100° C., the reaction was continued for 5 hours. After the reaction was completed, the reaction mixture was cooled to 25° C., and washed with 300 g of a 10% aqueous solution of sodium hydroxide. Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene was distilled away under reduced pressure to give 64.7 g of N-phenyl-2,6-dichloroaniline in the state of a black solid (yield: 85%, mp: 49.5° to 50.7° C.). The obtained N-phenyl-2,6-dichloroaniline had a purity of 92.1% measured by means of gas chromatography.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

37.6 g of 2,4,6-trimethyl phenol and 11 g of sodium hydroxide were dissolved in 30 ml of water and mixed with 150 ml of toluene. The toluene recovered from heating was mixed with 139 ml of N,N-dimethylformamide to obtain a N,N-dimethylformamide solution. 40 g of 2,6-dichlorophenol was dissolved in 130 ml of toluene, followed by the addition of 9.8 g of sodium hydroxide in 20 ml of water, 41.5 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide, and refluxed in a oil bath at 140°-150° C. for 15 h. The toluene was recovered from the reflux, and mixed with the above N,N-dimethylformamide solution and reacted for 3 h. Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg) resulted in the formation of 53 g of N-phenyl 2,6-dichloroaniline and the product yield was 90.75%.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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